(S)-N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-(4-fluoro-1H-pyrazol-1-yl)-2-hydroxy-2-methylpropanamide, also known as UT-34 [, , ], is a novel small molecule identified as a selective androgen receptor degrader (SARD) and pan-antagonist [, , ]. It shows promising potential as a next-generation therapeutic agent for prostate cancer, particularly for cases resistant to existing treatments like enzalutamide [, , ].
While specific synthesis methods for UT-34 are not detailed in the provided abstracts, the development of UT-34 and similar compounds involves incorporating different basic heteromonocyclic B-ring structural elements into a common A-ring-linkage-B-ring nonsteroidal antiandrogen general pharmacophore [, ]. These studies explored various propanamide derivatives, with the goal of identifying structures exhibiting SARD and pan-antagonist activities [, ].
UT-34 functions by binding to the androgen receptor (AR), promoting a distinct conformation compared to competitive antagonists like enzalutamide []. This binding leads to AR degradation through the ubiquitin proteasome mechanism []. Notably, UT-34 displays inhibitory effects on both wild-type and mutated forms of AR, including LBD-mutants []. This characteristic is crucial for overcoming resistance mechanisms commonly encountered in prostate cancer treatment [, , ].
UT-34 demonstrates significant potential for treating enzalutamide-resistant prostate cancer [, , ]. Preclinical studies using cell lines and xenograft models have shown promising results:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: